molecular formula C8H5BrFIO2 B2711240 Methyl 3-bromo-2-fluoro-6-iodobenzoate CAS No. 1936253-89-2

Methyl 3-bromo-2-fluoro-6-iodobenzoate

Cat. No.: B2711240
CAS No.: 1936253-89-2
M. Wt: 358.933
InChI Key: FYRSGGGTNFARPF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5BrFIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-2-fluoro-6-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: Methyl 3-bromo-2-fluoro-6-iodobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique halogenation pattern can influence the biological activity and pharmacokinetics of drug candidates.

Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-fluoro-6-iodobenzoate depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-bromo-6-fluorobenzoate
  • Methyl 5-bromo-2-iodobenzoate

Uniqueness: Methyl 3-bromo-2-fluoro-6-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern can impart distinct chemical and biological properties compared to other similar compounds. The combination of bromine, fluorine, and iodine atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

methyl 3-bromo-2-fluoro-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRSGGGTNFARPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936253-89-2
Record name methyl 3-bromo-2-fluoro-6-iodobenzoate
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